molecular formula C6H13N3O3S B1300376 2-(1,1-Dioxidothiomorpholino)acetohydrazide CAS No. 39093-81-7

2-(1,1-Dioxidothiomorpholino)acetohydrazide

Cat. No.: B1300376
CAS No.: 39093-81-7
M. Wt: 207.25 g/mol
InChI Key: ONWZKWJYAICTRG-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidothiomorpholino)acetohydrazide is a heterocyclic compound featuring a thiomorpholine ring sulfonated to a 1,1-dioxide moiety, linked to an acetohydrazide functional group.

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3S/c7-8-6(10)5-9-1-3-13(11,12)4-2-9/h1-5,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWZKWJYAICTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363009
Record name 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39093-81-7
Record name 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(1,1-Dioxidothiomorpholino)acetohydrazide typically involves the reaction of thiomorpholine with appropriate reagents to introduce the dioxido and acetohydrazide functionalities. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve bulk manufacturing processes that ensure consistent quality and scalability .

Chemical Reactions Analysis

2-(1,1-Dioxidothiomorpholino)acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-(1,1-Dioxidothiomorpholino)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(1,1-Dioxidothiomorpholino)acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The dioxido and acetohydrazide groups play a crucial role in its reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

Acetohydrazides are versatile scaffolds in medicinal chemistry. Below is a comparative analysis of 2-(1,1-Dioxidothiomorpholino)acetohydrazide and structurally related compounds, focusing on biological activities and structural features.

Kinase Inhibition Activity

  • Structural Insight: The benzimidazole core may restrict kinase binding efficiency compared to bulkier sulfone-containing groups.

Anticonvulsant Activity

  • 2-[2-(Phenoxymethyl)benzimidazol-1-yl]acetohydrazide derivatives (25g, 25j): Outperformed standard drugs phenytoin and ethosuximide in seizure models, likely due to enhanced lipophilicity from aromatic substituents . Comparison: The thiomorpholine sulfone group in this compound may improve blood-brain barrier penetration relative to benzimidazole derivatives.

Anticancer Activity

  • Hydrazone derivatives (e.g., N′-substituted triazole-thioacetohydrazides): Demonstrated cytotoxicity against melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic (Panc-1) cell lines. Compounds with indole or nitrobenzylidene substituents showed IC50 values <10 μM . Structural Advantage: The triazole-thioether moiety enhances electron delocalization, improving interaction with cancer cell targets.

Anti-Inflammatory Activity

  • (E)-2-(3-tert-Butylpyrazolyl)acetohydrazide derivatives (4a, 4f) :
    • Inhibited TNF-α production in macrophages (57–58% suppression) and showed oral anti-hyperalgesic effects comparable to SB-203580 (p38 MAPK inhibitor) .
    • Key Feature : The pyrazolyl-glycinyl-hydrazone structure facilitates dual inhibition of TNF-α and MAPK pathways.

Antimicrobial Activity

  • 1,3,4-Oxadiazole derivatives from 2-(pyridine-2-ylamino)acetohydrazide: Exhibited MIC values of 30.2–43.2 μg/cm³ against bacterial and fungal strains. Cyclization into oxadiazole improved activity compared to the parent hydrazide .

Structural and Functional Insights

  • Thiomorpholine Sulfone vs.
  • Hydrazone Flexibility : Compounds with hydrazone linkages (e.g., triazole-thioacetohydrazides) exhibit conformational adaptability, enhancing binding to diverse biological targets .
  • Lack of Data on Target Compound: While this compound’s safety profile is documented , its pharmacological activities remain unexplored in the provided literature.

Biological Activity

2-(1,1-Dioxidothiomorpholino)acetohydrazide is a chemical compound with the molecular formula C₆H₁₃N₃O₃S and a molecular weight of 207.25 g/mol. It features a thiomorpholine ring and is characterized by its dioxidothiomorpholino and acetohydrazide functional groups. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound may influence enzyme activity and receptor binding, which can lead to alterations in biochemical pathways. The presence of both dioxido and acetohydrazide groups is crucial for its reactivity and biological interactions, potentially allowing it to serve as a precursor for drug development or as a therapeutic agent in various diseases.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties against resistant bacterial strains. For example, studies have shown that derivatives of thiomorpholine can possess significant activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical pathogens on the WHO priority list for antibiotic resistance . The exact mechanisms through which these compounds exert their antimicrobial effects are still under investigation but may involve inhibition of bacterial growth or disruption of essential cellular processes.

Cytotoxicity and Safety Profile

In vitro studies assessing the cytotoxicity of related compounds have demonstrated low toxicity levels in human cell lines, indicating a favorable safety profile. For instance, one study reported that certain derivatives did not exhibit significant cytotoxic effects up to concentrations of 100 μM, suggesting potential for therapeutic use without adverse effects on human cells .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of thiomorpholine with various reagents to introduce the desired functional groups. This synthetic route can lead to various derivatives that may enhance or modify biological activity.

Case Studies

Several case studies have explored the applications and efficacy of compounds related to this compound:

  • Case Study 1 : A study focused on the antibacterial efficacy of thiomorpholine derivatives against E. coli and K. pneumoniae, showing promising results with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains.
  • Case Study 2 : Another investigation highlighted the compound's potential in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), showcasing its dual action against both Gram-positive and Gram-negative bacteria.

These studies underline the compound's versatility and potential as a therapeutic agent in combating resistant infections.

Data Table: Biological Activity Overview

Property Details
Molecular FormulaC₆H₁₃N₃O₃S
Molecular Weight207.25 g/mol
Antimicrobial ActivityEffective against A. baumannii, P. aeruginosa
CytotoxicityLow toxicity (IC₅₀ > 100 μM) in human cell lines
Mechanism of ActionInteracts with enzymes/receptors; alters pathways
Potential ApplicationsDrug development, antimicrobial therapy

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